An In-depth Technical Guide to 1-Chlorophthalazine: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 1-Chlorophthalazine: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthetic methodologies of 1-Chlorophthalazine. All quantitative data is summarized for clarity, and detailed experimental protocols from cited literature are provided.
Chemical Properties and Structure
1-Chlorophthalazine is a halogenated heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its fundamental chemical and physical properties are summarized below.
Structural Information
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IUPAC Name: 1-chlorophthalazine[2]
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SMILES: C1=CC=C2C(=C1)C=NN=C2Cl[2]
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InChI: InChI=1S/C8H5ClN2/c9-8-7-4-2-1-3-6(7)5-10-11-8/h1-5H[2][4]
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InChIKey: UCOVESIAFFGEOR-UHFFFAOYSA-N[2]
Caption: Chemical structure of 1-Chlorophthalazine.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 164.59 g/mol | [2][3] |
| Appearance | Solid, Brown Solid | [5][6] |
| Melting Point | 109-112 °C | [5] |
| Boiling Point | 364.3 ± 15.0 °C (Predicted) | [5] |
| Solubility | Insoluble in water. Soluble in dichloromethane, ethanol, and methanol (B129727). | [5][6] |
| pKa | 1.74 ± 0.10 (Predicted) | [6] |
| Flash Point | 233.8 °C | [5] |
| Vapor Pressure | 4.43E-07 mmHg at 25°C | [5] |
| Density | 1.349 ± 0.06 g/cm³ (Predicted) | [5] |
Synthesis of 1-Chlorophthalazine
1-Chlorophthalazine is commonly synthesized from phthalazinone and phosphorous oxychloride. The following protocol is based on descriptions found in the literature.[7]
Experimental Protocol: Synthesis from Phthalazinone
Materials:
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Phthalazinone
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Phosphorous oxychloride
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Toluene (optional, as solvent)
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Ethyl acetate (B1210297)
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Concentrated sulfuric acid (or other mineral acid)
Procedure:
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A mixture of phthalazinone and phosphorous oxychloride (in an approximately equimolar ratio) is prepared. Toluene can be used as a solvent.
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The reaction mixture is heated to a temperature between 45°C and 65°C for approximately 3 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as HPLC.
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After the reaction is complete, about 65% of the phosphorous oxychloride is distilled off under vacuum while maintaining the temperature at 50°-60°C.
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The concentrated reaction mixture is cooled to room temperature.
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Ethyl acetate and a mineral acid (e.g., concentrated sulfuric acid) are added to the mixture.
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The mixture is stirred for about 1 hour while being cooled to 0 to 5°C to precipitate the 1-chlorophthalazine salt.
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The resulting pale yellow solid is filtered and washed with cold ethyl acetate.
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The isolated 1-chlorophthalazine salt is dried under vacuum for about 3 hours at 30°C.
Caption: Logical workflow for the synthesis of 1-Chlorophthalazine and its subsequent reaction to form Hydralazine.
Reactivity and Applications in Drug Development
1-Chlorophthalazine is a versatile intermediate, primarily used in the synthesis of other functionalized phthalazine (B143731) derivatives. Its reactivity is dominated by the susceptibility of the chlorine atom to nucleophilic substitution.
Synthesis of Hydralazine
A prominent application of 1-Chlorophthalazine is in the synthesis of Hydralazine, a well-known antihypertensive drug.
Experimental Protocol: Synthesis of Hydralazine from 1-Chlorophthalazine
Materials:
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1-Chlorophthalazine salt
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Hydrazine hydrate
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Isopropanol (B130326) (or other alcoholic solvent like methanol or ethanol)
Procedure:
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A solution of hydrazine hydrate in isopropanol is prepared in a 3-necked, round-bottom flask fitted with a temperature probe and condenser.
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The solution is cooled to 0 to 5°C.
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1-Chlorophthalazine salt is added in portions, maintaining the solution temperature between 0 and 5°C.
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After the addition is complete, the solution is stirred at 20 to 25°C for about 24 hours.
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The reaction mixture is then cooled again to 0 to 5°C.
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Methanol is added, and the solution is stirred for 3 hours.
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The resulting solid hydralazine is filtered, washed with cold methanol, and dried under vacuum at 35°C.[1]
Synthesis of Novel Anticancer Agents
Recent research has focused on using 1-Chlorophthalazine as a scaffold for developing new anticancer agents. By reacting 1-Chlorophthalazine with various hydrazine derivatives, primary and secondary amines, and active methylene (B1212753) compounds, novel phthalazine derivatives have been synthesized.[4][8] Some of these derivatives have shown significant anticancer activity against various cell lines.[8][[“]]
Potential Biological Activity of 1-Chlorophthalazine Derivatives
While 1-Chlorophthalazine itself is primarily an intermediate, its derivatives have been investigated for their biological activities. Notably, certain novel chlorophthalazine derivatives have demonstrated anticancer properties. Docking studies have suggested that these compounds may exert their effect by inhibiting Poly (ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair.[8][[“]] The inhibition of PARP-1 can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis.
Caption: Proposed mechanism of action for a 1-Chlorophthalazine derivative involving the inhibition of PARP-1.
Spectroscopic Characterization
The structural elucidation of 1-Chlorophthalazine and its derivatives relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR: These techniques are used to determine the carbon-hydrogen framework of the molecule. For derivatives of 1-Chlorophthalazine, ¹H NMR spectra are typically recorded in DMSO-d₆, with chemical shifts reported in ppm relative to an internal standard (TMS).[4] For 1-Chlorophthalazine itself, ¹³C NMR data is available, with spectra also recorded in DMSO-d₆ at ambient temperature.[10]
Infrared (IR) Spectroscopy
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FT-IR: Infrared spectroscopy is employed to identify the functional groups present in the molecule. For solid samples like 1-Chlorophthalazine and its derivatives, the KBr pellet method is commonly used.[11] This involves grinding the sample with spectroscopic grade KBr and pressing the mixture into a thin, transparent pellet.
General Protocol for KBr Pellet Method:
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A small amount of the solid sample (1-2 mg) is ground into a fine powder in an agate mortar.
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Approximately 100-200 mg of dry, spectroscopic grade KBr is added to the mortar.
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The sample and KBr are thoroughly mixed by gentle grinding.
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The mixture is transferred to a die and compressed under high pressure to form a transparent pellet.
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The pellet is then placed in the sample holder of the IR spectrometer for analysis.[12]
Mass Spectrometry (MS)
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LC-MS: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. For derivatives of 1-Chlorophthalazine, LC/MS has been used to obtain the mass-to-charge ratio (m/z).[4] Various ionization techniques can be employed depending on the specific instrumentation and the nature of the analyte.
References
- 1. US20070129546A1 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 2. Synthesis routes of 1-Chlorophthalazine [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 6. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 7. A Process For Preparation Of Hydralazine Hydrochloride. [quickcompany.in]
- 8. tandfonline.com [tandfonline.com]
- 9. consensus.app [consensus.app]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. 1-Chlorophthalazine | C8H5ClN2 | CID 160793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
